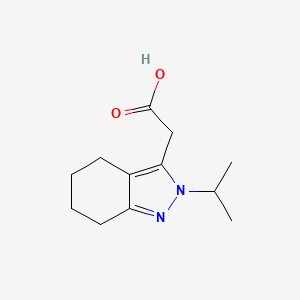
2-(2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and potential therapeutic applications . This compound, characterized by its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid typically involves the condensation of phenylhydrazine with cyclohexanone derivatives, followed by subsequent functionalization steps . One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indazole core . The isopropyl group is introduced through alkylation reactions, and the acetic acid moiety is added via carboxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various substituted indazoles, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-1H-indazole-4-acetic acid: Similar structure but with a methyl group instead of an isopropyl group.
2-phenyl-2H-indazole-3-acetic acid: Contains a phenyl group instead of an isopropyl group.
4,5,6,7-tetrahydro-1H-indazole-3-acetic acid: Lacks the isopropyl group.
Uniqueness
2-(2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
Molekularformel |
C12H18N2O2 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-(2-propan-2-yl-4,5,6,7-tetrahydroindazol-3-yl)acetic acid |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)14-11(7-12(15)16)9-5-3-4-6-10(9)13-14/h8H,3-7H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
HVUBFRUZFLTAQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=C2CCCCC2=N1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427939.png)
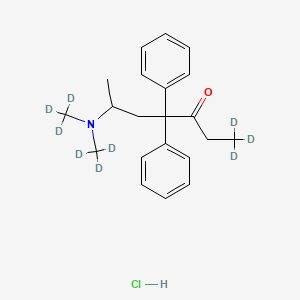

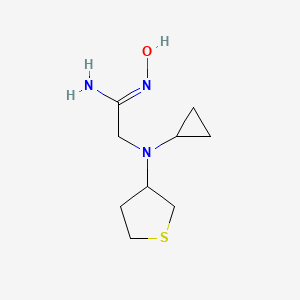
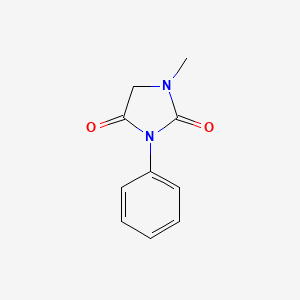
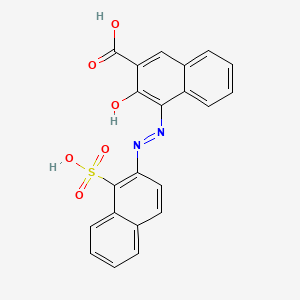
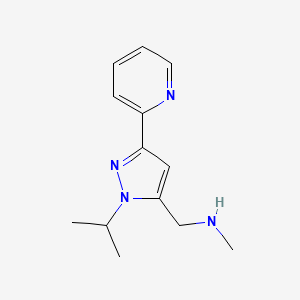
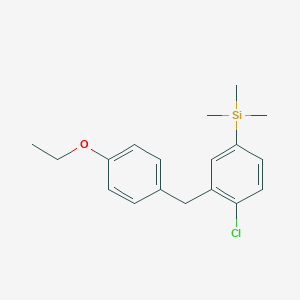
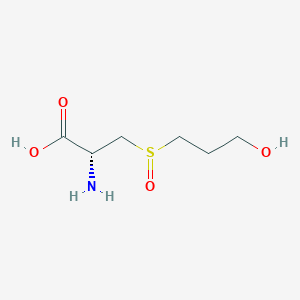
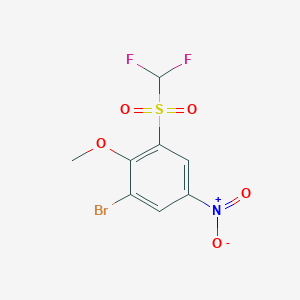

![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13427995.png)
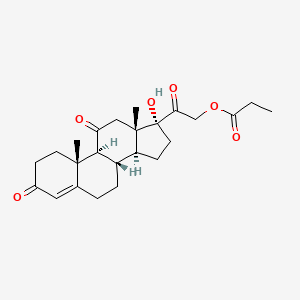
![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428029.png)
